2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide
Description
Properties
IUPAC Name |
imidazolidin-2-ylidene(methyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3.HI/c1-5-4-6-2-3-7-4;/h2-3H2,1H3,(H2,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLYNZNVWDPJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]=C1NCCN1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide typically involves the reaction of an imidazole derivative with methylamine and an iodide source. One common method involves the use of formaldehyde and methylamine in the presence of an iodide salt, such as potassium iodide, under controlled conditions . The reaction is usually carried out in a solvent like toluene or methanol, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods, such as mechanochemical synthesis, have been explored to minimize environmental impact and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., chloride ions). The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce various halide-substituted imidazolium compounds .
Scientific Research Applications
2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function . The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolium salts and methylamino derivatives, such as:
- 2-(Dimethylamino)-4,5-dihydro-1H-imidazol-3-ium iodide
- 2-(Ethylamino)-4,5-dihydro-1H-imidazol-3-ium iodide
Uniqueness
What sets 2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications where specific interactions and reactions are required .
Biological Activity
2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide (CAS Number: 200277-73-2) is a chemical compound with potential biological activity. This article discusses its synthesis, biological properties, and potential applications based on available research.
- Molecular Formula : C4H10IN3
- Molecular Weight : 227.047 g/mol
The compound features an imidazolium structure, which is significant in medicinal chemistry due to its interactions with various biological targets.
Antimicrobial Activity
Research indicates that imidazolium salts, including 2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide, exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of imidazolium compounds can possess activity against a range of pathogens, including bacteria and fungi.
Antiparasitic Effects
Imidazolium derivatives have been explored for their antiparasitic effects, particularly against protozoan parasites such as Leishmania and Plasmodium. The mechanism often involves the disruption of cellular processes in the parasites, leading to cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazolium compounds. Modifications to the methylamino group or the imidazole ring can significantly influence their pharmacological profile. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against certain pathogens |
| Alteration of alkyl substituents | Variability in cytotoxicity profiles |
Cytotoxicity Studies
Cytotoxicity assays (e.g., MTT assay) are essential for evaluating the safety profile of 2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide. Preliminary studies suggest that while some derivatives exhibit potent antimicrobial activity, they also need to maintain low cytotoxicity to mammalian cells.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of imidazolium salts were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial activity compared to their shorter-chain counterparts.
Case Study 2: Antiparasitic Action
A study focusing on the efficacy of imidazolium derivatives against Leishmania showed that specific modifications led to increased leishmanicidal activity. The tested compound demonstrated significant reductions in parasite viability at concentrations that were non-toxic to host cells.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of 2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide:
- Antimicrobial Potency : Studies indicate effective inhibition of bacterial growth at low micromolar concentrations.
- Synergistic Effects : When combined with other antimicrobial agents, this compound may enhance overall efficacy.
- Mechanism of Action : Proposed mechanisms include disruption of membrane integrity and interference with metabolic pathways in target organisms.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide?
- Methodological Answer : A common approach involves refluxing precursors (e.g., substituted imidazoles or amidines) with methylamine derivatives in polar solvents like methanol or ethanol. For example, analogous compounds are synthesized by reacting 1,4-bis(imidazol-2-yl)benzene derivatives with acid/base systems, followed by counterion exchange (e.g., iodide introduction via HI treatment) . Purification often involves recrystallization from methanol/ether mixtures to isolate crystalline products, with yields typically ranging from 39% to 83% depending on substituent reactivity .
Q. How can X-ray crystallography be optimized for structural determination of this compound?
- Methodological Answer : Use a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) for data collection. Employ multi-scan absorption correction (e.g., SADABS) to refine intensities. Structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL are standard, achieving R1 values < 0.06 for high-resolution datasets. Key parameters include monoclinic symmetry (space group P2₁/n), unit cell dimensions (e.g., a ≈ 7.5 Å, b ≈ 29.0 Å), and Z = 4 for typical packing .
Q. What spectroscopic techniques are critical for characterizing hydrogen bonding in this compound?
- Methodological Answer : Combine single-crystal X-ray diffraction (to identify N–H⋯I and N–H⋯N interactions) with solid-state NMR (¹H and ¹³C) to probe hydrogen-bond dynamics. FT-IR spectroscopy can validate NH stretching frequencies (e.g., 3200–3400 cm⁻¹ for imidazolium protons). For solution-phase studies, 2D NOESY NMR helps assess conformational stability .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the supramolecular architecture of this compound?
- Methodological Answer : Analyze crystal packing using Mercury or ORTEP-3 to visualize 3D networks. For example, N–H⋯I interactions (2.8–3.2 Å) and π-π stacking between imidazolium rings (3.5–4.0 Å) stabilize layered structures. Quantitative analysis via Hirshfeld surfaces (e.g., using CrystalExplorer) reveals that H⋯I contacts contribute >30% to total interactions, critical for thermal stability .
Q. What strategies address contradictions in reactivity data between iodide and chloride salts of analogous imidazolium derivatives?
- Methodological Answer : Compare reaction kinetics (e.g., SN2 substitutions) using UV-Vis or conductometry. Iodide’s larger ionic radius and lower charge density reduce electrostatic stabilization, accelerating nucleophilic displacement rates by 2–3× vs. chloride salts. Control experiments with AgNO₃ precipitation confirm counterion-specific effects .
Q. How can computational modeling predict the compound’s electronic properties?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16 at B3LYP/6-311++G** level) to map frontier molecular orbitals. HOMO-LUMO gaps (~5 eV) indicate moderate redox activity. AIM (Atoms in Molecules) analysis of electron density identifies critical bond paths for NH⋯I interactions, correlating with experimental bond lengths .
Q. What synthetic challenges arise in scaling up this compound, and how are they mitigated?
- Methodological Answer : Key issues include iodide oxidation during prolonged reflux and byproduct formation (e.g., methylamine hydroiodide). Optimize under inert atmospheres (N₂/Ar) and use excess methylamine (1.5–2.0 eq.) to minimize side reactions. Chromatography-free purification via antisolvent precipitation (e.g., adding diethyl ether to methanol solutions) improves scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
